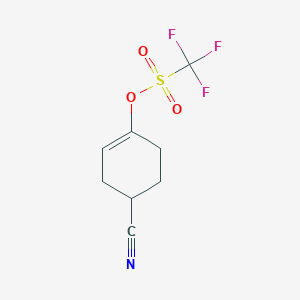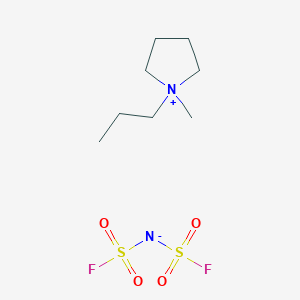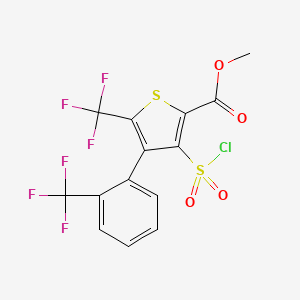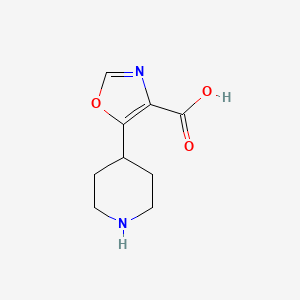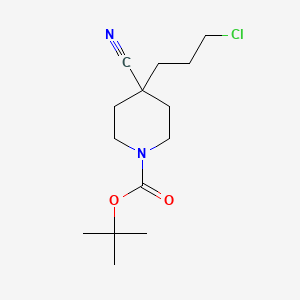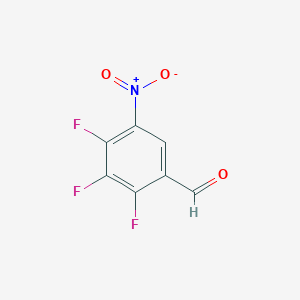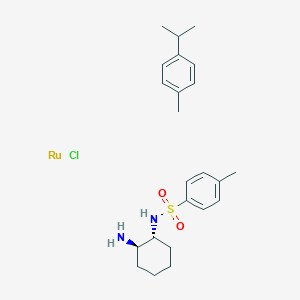
2,4-二溴-5-氯-1-甲基咪唑
描述
“2,4-Dibromo-5-chloro-1-methylimidazole” is a derivative of imidazole, which is an aromatic heterocyclic organic compound . It has two bromine atoms at the 2nd and 4th positions, a chlorine atom at the 5th position, and a methyl group attached to one of the nitrogen atoms in the imidazole ring .
Synthesis Analysis
The synthesis of “2,4-Dibromo-5-chloro-1-methylimidazole” could potentially involve the methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation . Another possible method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Molecular Structure Analysis
The molecular formula of “2,4-Dibromo-5-chloro-1-methylimidazole” is C4H3Br2ClN2 . The molecular weight is approximately 274.34 g/mol .
科学研究应用
合成和药物化学中的活性
2,4-二溴-5-氯-1-甲基咪唑在药物化合物的合成中起着关键作用。例如,它已被用于开发用于阿坎蝇虫的新型抑制剂,展示了其在治疗由这种原生动物引起的感染中的潜力。同样,其衍生物显示出作为血管紧张素转换酶(ACE)抑制剂的潜力,表明其在开发治疗高血压和心血管疾病的药物中的价值(Kopanska et al., 2004); (Jallapally et al., 2015)。
化学合成和工艺改进
该化合物在化学合成领域至关重要,已被用于改进各种有机化合物的合成过程,包括对制药应用至关重要的硝基咪唑。一项研究展示了在5-氯-1-甲基-4-硝基咪唑的合成过程中的工艺改进,突显了该化合物在有机合成中的多功能性和重要性(Pan Fu-you, 2009)。
催化和化学反应
2,4-二溴-5-氯-1-甲基咪唑在催化和化学反应中也发挥了重要作用。研究表明,它在促进2,4-二取代-5-硝基咪唑的高效合成中具有实用性,这些化合物显示出显著的抗菌和抗寄生虫活性。这表明了它在扩展合成化学家工具箱中的关键作用,特别是在开发新药物方面(Mathias et al., 2017)。
作用机制
Target of Action
It’s known that imidazoles, a class of compounds to which this molecule belongs, are key components in a variety of functional molecules used in diverse applications .
Mode of Action
For instance, some imidazoles have been reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
It’s known that imidazoles can have a variety of effects depending on their specific structure and the context in which they are used .
Action Environment
One source mentions that the synthesis of a related compound was performed in an inert atmosphere at room temperature , suggesting that environmental conditions can impact the properties and actions of such compounds.
生化分析
Biochemical Properties
2,4-Dibromo-5-chloro-1-methylimidazole participates in various biochemical reactions, primarily due to its ability to interact with electron-rich biomolecules. It has been observed to interact with iron (III) porphyrin complexes, catalyzing the epoxidation of olefins . This interaction suggests that 2,4-Dibromo-5-chloro-1-methylimidazole can act as a catalyst in oxidative reactions, potentially influencing various metabolic pathways.
Cellular Effects
The effects of 2,4-Dibromo-5-chloro-1-methylimidazole on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with iron (III) porphyrin complexes can lead to the generation of reactive oxygen species (ROS), which can affect cell signaling and gene expression . Additionally, the presence of halogen atoms in its structure may contribute to its ability to modulate enzyme activity and cellular metabolism.
Molecular Mechanism
At the molecular level, 2,4-Dibromo-5-chloro-1-methylimidazole exerts its effects through binding interactions with biomolecules. Its interaction with iron (III) porphyrin complexes suggests a mechanism involving the activation or inhibition of enzymes involved in oxidative reactions . The compound’s ability to generate ROS can lead to changes in gene expression and enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dibromo-5-chloro-1-methylimidazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that halogenated imidazoles can degrade over time, leading to changes in their biochemical activity . Long-term exposure to 2,4-Dibromo-5-chloro-1-methylimidazole may result in sustained oxidative stress and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 2,4-Dibromo-5-chloro-1-methylimidazole vary with different dosages in animal models. At low doses, the compound may act as a catalyst in oxidative reactions without causing significant toxicity. At high doses, it can lead to toxic effects due to the generation of ROS and oxidative stress . Threshold effects and adverse reactions at high doses highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
2,4-Dibromo-5-chloro-1-methylimidazole is involved in metabolic pathways that include oxidative reactions catalyzed by iron (III) porphyrin complexes . The compound’s interaction with these complexes suggests its role in modulating metabolic flux and metabolite levels. The generation of ROS as a result of these interactions can further influence various metabolic pathways.
Transport and Distribution
The transport and distribution of 2,4-Dibromo-5-chloro-1-methylimidazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s halogenated structure may facilitate its binding to specific proteins, affecting its localization and accumulation within cells . Understanding these interactions is crucial for elucidating the compound’s overall biochemical effects.
Subcellular Localization
2,4-Dibromo-5-chloro-1-methylimidazole’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical activity . The presence of halogen atoms in its structure may influence its localization and function within cells.
属性
IUPAC Name |
2,4-dibromo-5-chloro-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2ClN2/c1-9-3(7)2(5)8-4(9)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGIZJFYFUTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




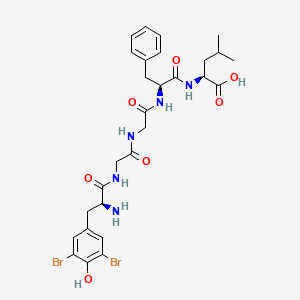
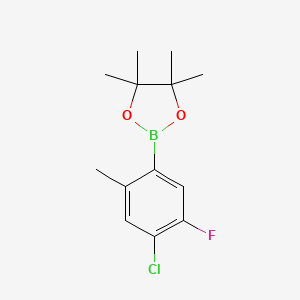
![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)
